(S)-2-Amino-2-phenylacetamide hydrochloride
CAS No.: 60079-51-8
Cat. No.: VC21538420
Molecular Formula: C10H14ClNO3
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60079-51-8 |
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Molecular Formula | C10H14ClNO3 |
Molecular Weight | 186.64 g/mol |
IUPAC Name | (2S)-2-amino-2-phenylacetamide;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 |
Standard InChI Key | MGZWCDQAKCHOBX-FVGYRXGTSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CO)[NH3+].[Cl-] |
SMILES | C1=CC=C(C=C1)C(C(=O)N)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-] |
Chemical Properties and Structure
Molecular Information
(S)-2-Amino-2-phenylacetamide hydrochloride is characterized by the following chemical identifiers and properties:
Property | Value |
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CAS Number | 60079-51-8 |
Molecular Formula | C8H11ClN2O |
Molecular Weight | 186.64 g/mol |
IUPAC Name | (2S)-2-amino-2-phenylacetamide;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 |
Standard InChIKey | MGZWCDQAKCHOBX-FVGYRXGTSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)N)N.Cl |
PubChem CID | 22850726 |
Structural Characteristics
(S)-2-Amino-2-phenylacetamide hydrochloride features a chiral center at the alpha carbon, with the S-configuration specifying a particular three-dimensional arrangement. This stereochemistry is crucial for its biological activity and pharmaceutical applications. The molecule consists of:
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A phenyl ring attached to the alpha carbon
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An amino group (-NH2) at the alpha position
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A carboxamide group (-CONH2)
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A hydrochloride salt form, which enhances water solubility
The S-configuration at the chiral center distinguishes this compound from its R-enantiomer, which has different biological properties and applications. The salt form improves the compound's solubility in aqueous media, making it more suitable for biological studies and pharmaceutical formulations.
Synthesis Methods
Laboratory Synthesis
The synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-phenylacetic acid with hydrochloric acid under controlled conditions. The process includes several steps to ensure the formation of the desired stereoisomer with high purity.
The general synthetic pathway can be outlined as follows:
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Starting with (S)-2-Amino-2-phenylacetic acid (also known as S-phenylglycine)
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Conversion to the amide form through activation of the carboxylic acid
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Treatment with hydrochloric acid to form the hydrochloride salt
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Purification through recrystallization
This synthesis must be performed under carefully controlled conditions to maintain the stereochemical integrity of the compound and prevent racemization at the chiral center.
Industrial Production
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
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Use of specialized equipment for better temperature and pH control
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Implementation of continuous flow reactors for improved efficiency
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Advanced purification techniques to ensure high purity
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Quality control measures to verify the enantiomeric excess and chemical purity
Industrial production methods focus on cost-effectiveness while maintaining the stereochemical purity critical for pharmaceutical applications.
Chemical Reactions
Oxidation Reactions
(S)-2-Amino-2-phenylacetamide hydrochloride can undergo various oxidation reactions, typically targeting the amino group or the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions can lead to the formation of imines, amides, or carboxylic acid derivatives, depending on the specific conditions and reagents employed.
Oxidation of the amino group can result in the formation of:
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Imines (Schiff bases)
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Nitro compounds (under harsh oxidizing conditions)
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Hydroxylamine derivatives (under mild conditions)
Reduction Reactions
Reduction reactions of (S)-2-Amino-2-phenylacetamide hydrochloride typically involve the amide group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reduction of the amide group can lead to the formation of various amine derivatives.
The primary products of reduction reactions include:
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Primary amines (from complete reduction of the amide)
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Secondary amines (when followed by reductive amination)
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Alcohols (when reduction occurs at the carbonyl carbon)
Substitution Reactions
The amino group in (S)-2-Amino-2-phenylacetamide hydrochloride can participate in various substitution reactions, including:
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Acylation with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Reductive amination with aldehydes or ketones
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Nucleophilic substitution reactions
These reactions allow for the preparation of a wide range of derivatives with modified properties and potential applications in pharmaceutical research.
Biological Activity
Antimicrobial Properties
Research has shown that (S)-2-Amino-2-phenylacetamide hydrochloride exhibits antimicrobial activity against various bacterial strains. This activity makes it a compound of interest for developing new antibacterial agents, particularly against resistant strains. The exact mechanism of its antimicrobial action continues to be a subject of investigation, but it likely involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Enzyme Inhibition
One of the most significant biological activities of (S)-2-Amino-2-phenylacetamide hydrochloride is its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. IDO is involved in:
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Tryptophan catabolism along the kynurenine pathway
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Immune tolerance mechanisms
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Cancer progression and immune evasion
The inhibition of IDO by (S)-2-Amino-2-phenylacetamide hydrochloride and its derivatives has important implications for cancer therapy and immune modulation. By blocking IDO activity, these compounds can potentially enhance anti-tumor immune responses and overcome immune tolerance mechanisms that protect cancer cells.
Research Applications
Pharmaceutical Development
(S)-2-Amino-2-phenylacetamide hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceuticals due to its:
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Well-defined stereochemistry
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Functionalized structure that allows for further modifications
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Ability to incorporate into more complex molecules
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Biological activities that can be enhanced or modified
Pharmaceutical applications include the development of:
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Enzyme inhibitors
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Receptor modulators
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Antimicrobial agents
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Anticancer compounds
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Neurological drugs
Its chiral nature makes it particularly valuable in the development of enantioselective drugs with improved efficacy and reduced side effects.
Biological Studies
In biological research, (S)-2-Amino-2-phenylacetamide hydrochloride is used as a tool compound to:
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Study enzyme mechanisms, particularly IDO inhibition
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Investigate structure-activity relationships in drug development
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Explore the role of stereochemistry in biological activities
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Develop new methodologies for the synthesis of chiral compounds
Comparison with Related Compounds
Comparison with (R)-Enantiomer
The (R)-enantiomer of 2-Amino-2-phenylacetamide (CAS: 6485-67-2) differs from the (S)-enantiomer in its three-dimensional structure and biological properties. Key differences include:
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Configuration | S at chiral center | R at chiral center |
Biological Activity | IDO inhibition, antimicrobial | NMDA receptor antagonism, different receptor binding profile |
Applications | Cancer research, antimicrobials | Neurological disorders, pain management |
Synthesis Route | From S-phenylglycine | From R-phenylglycine |
While both enantiomers share similar chemical reactivity, their different spatial arrangements result in distinct interactions with biological targets, leading to different applications in pharmaceutical research.
Other Related Structures
Several structural analogs of (S)-2-Amino-2-phenylacetamide hydrochloride exist, including:
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2-Amino-2-phenylacetic acid (phenylglycine) - the carboxylic acid precursor
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N-substituted derivatives with modified amine groups
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Ring-substituted analogs with various functional groups on the phenyl ring
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Esters and other derivatives of the carboxamide group
These structural variations can significantly affect the compound's physical properties, chemical reactivity, and biological activities. Structure-activity relationship studies are crucial for understanding how these modifications influence the compound's interactions with biological targets .
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